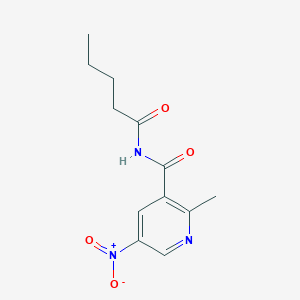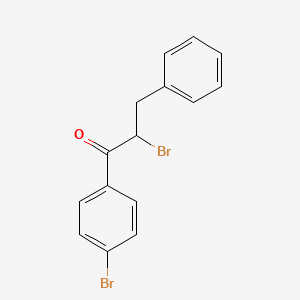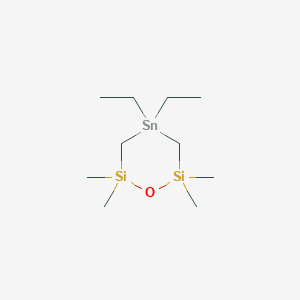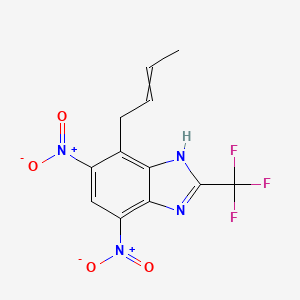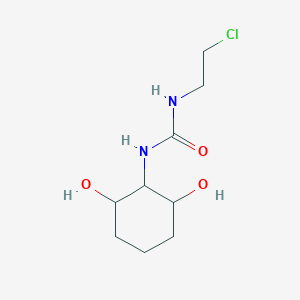
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine ring, a carboxylic acid group, a nitroso group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Addition of the 4-Methylphenyl Group: The 4-methylphenyl group is added via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using nitrous acid or a nitrosating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives.
Reduction: Reduction can produce amino derivatives.
Substitution: Substitution reactions can lead to various substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indolizine ring structure allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Indolizine-2-carboxylic acid N’-(4-methyl-benzyl)-hydrazide
- Indolizine-2-carboxylic acid N’-propyl-hydrazide
Uniqueness
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is unique due to the presence of the nitroso group and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other indolizine derivatives. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
59603-92-8 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylphenyl)-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)14-8-9-15-10-16(17(19-22)20(15)11-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Clave InChI |
GFXFTMAIZBSRMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)


